1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-amino-3-(difluoromethoxy)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethoxy)phenyl)propan-1-one: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-Amino-1-(2-(difluoromethoxy)phenyl)pyrrolidin-2-one: Contains a pyrrolidin-2-one moiety instead of a propan-2-one moiety.
Uniqueness
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an amino group and a difluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-[2-amino-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)5-7-3-2-4-8(9(7)13)15-10(11)12/h2-4,10H,5,13H2,1H3 |
InChI Key |
RJSVIOUEQATCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)F)N |
Origin of Product |
United States |
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